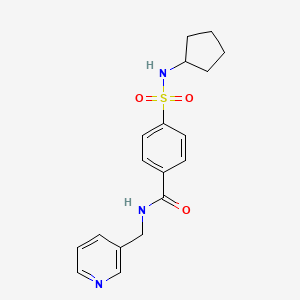

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-18(20-13-14-4-3-11-19-12-14)15-7-9-17(10-8-15)25(23,24)21-16-5-1-2-6-16/h3-4,7-12,16,21H,1-2,5-6,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNLSDMHDOCOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Cyclopentylsulfamoyl Group: This step involves the sulfonation of the benzamide core with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyridin-3-ylmethyl Group: The final step is the alkylation of the benzamide core with pyridin-3-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of novel materials with specific properties.

Biological Research: The compound is used to study the effects of sulfonamide and pyridine derivatives on biological systems.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between 4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide and analogous compounds:

*Note: Molecular weight for the target compound is estimated based on structural formula.

Research Implications and Limitations

Further experimental studies are required to validate hypotheses regarding target engagement, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Key steps include sulfamoylation of the cyclopentyl group and coupling with pyridin-3-ylmethylamine. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures between 60–80°C) and stoichiometric ratios must be optimized to prevent side reactions. Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity. Yield optimization requires monitoring intermediates using TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

- Methodology : Solubility is tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via saturation assays. Stability studies involve:

- Accelerated degradation tests under heat (40–60°C) and humidity (75% RH) over 4–8 weeks.

- HPLC-UV monitoring for decomposition products.

- Light sensitivity assays using controlled UV exposure. Data indicate stability in dark, anhydrous conditions at -20°C .

Advanced Research Questions

Q. How does the cyclopentylsulfamoyl group influence the compound’s pharmacokinetic properties compared to aryl sulfonamides?

- Lipophilicity : Measure logP values (shake-flask method or computational tools like MarvinSketch).

- Metabolic stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration. Cyclopentyl groups may reduce plasma binding compared to aromatic substituents, enhancing bioavailability .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Cell line validation : Ensure consistent genetic backgrounds (e.g., kinase expression levels via Western blot).

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays. Discrepancies may arise from off-target effects or assay interference .

Q. How can structure-activity relationship (SAR) studies optimize the efficacy of this benzamide derivative?

- Methodology :

- Scaffold modifications : Replace cyclopentyl with cyclohexyl or spirocyclic groups to assess steric effects.

- Bioisosteric replacement : Substitute pyridin-3-ylmethyl with pyrazine or thiazole moieties (see ).

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding to targets like VEGFR-2. Validate with mutagenesis studies on key residues .

Q. What in vitro assays are suitable for assessing the compound’s interaction with kinase targets?

- Methodology :

- Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM.

- Cellular phosphorylation assays : Treat cancer cell lines (e.g., HUVEC for VEGFR-2) and measure phospho-ERK/STAT3 via ELISA.

- Competitive ATP-binding assays : Use fluorescent probes (e.g., ADP-Glo™) to determine IC₅₀ values .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.

- Circular dichroism (CD) : Verify enantiopurity post-synthesis. Impurities >2% may require recrystallization with chiral resolving agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.